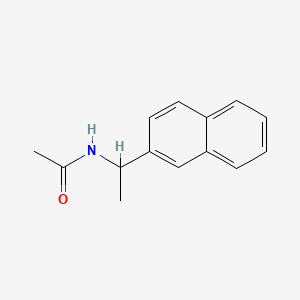

N-(1-(naphthalen-2-yl)ethyl)acetamide

CAS No.: 199442-03-0

Cat. No.: VC7280703

Molecular Formula: C14H15NO

Molecular Weight: 213.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199442-03-0 |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 |

| IUPAC Name | N-(1-naphthalen-2-ylethyl)acetamide |

| Standard InChI | InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16) |

| Standard InChI Key | VWZBVZGXNRCIRW-UHFFFAOYSA-N |

| SMILES | CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

N-(1-(Naphthalen-2-yl)ethyl)acetamide features a naphthalene ring substituted at the 2-position with an ethyl group bearing an acetamide functional group. The naphthalene moiety contributes aromatic stability and hydrophobicity, while the acetamide group introduces hydrogen-bonding capacity. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.28 g/mol | |

| IUPAC Name | N-(1-naphthalen-2-ylethyl)acetamide | |

| SMILES Notation | CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C | |

| Solubility | Soluble in organic solvents | |

| LogP (Partition Coefficient) | Estimated ~3.0 (calculated) | – |

The compound’s structure is confirmed via spectroscopic methods, though experimental data (e.g., NMR, IR) remain unpublished. The naphthalene ring’s planar geometry and conjugated π-system likely influence its electronic properties, while the acetamide group’s polarity may enhance solubility in polar aprotic solvents.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves the acylation of 1-(naphthalen-2-yl)ethylamine with acetyl chloride under anhydrous conditions. The reaction proceeds as follows:

-

Reagents:

-

1-(Naphthalen-2-yl)ethylamine

-

Acetyl chloride

-

Triethylamine (base catalyst)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 1-(naphthalen-2-yl)ethylamine in dichloromethane.

-

Add triethylamine to scavenge HCl.

-

Slowly introduce acetyl chloride at 0–5°C to minimize side reactions.

-

Stir at room temperature for 4–6 hours.

-

Quench with water, extract with organic solvent, and purify via recrystallization or column chromatography.

-

Yield: ~60–75% (theoretical, based on analogous reactions).

Industrial Considerations

While no industrial production data exist, continuous-flow reactors could optimize scalability. Automated temperature control and in-line purification (e.g., centrifugal partition chromatography) might enhance efficiency.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for designing:

-

Kinase Inhibitors: Naphthalene moieties are prevalent in ATP-competitive kinase inhibitors (e.g., imatinib derivatives).

-

Anticancer Agents: Acetamide groups enhance solubility and bioavailability in tumor-targeting molecules.

Materials Science

-

Fluorescent Probes: Naphthalene’s inherent fluorescence () could be exploited in imaging agents.

-

Polymer Additives: As a hydrophobic monomer, it may improve thermoplastic stability.

Challenges and Future Directions

-

Synthetic Optimization: Improving yields via microwave-assisted synthesis or greener solvents.

-

Biological Screening: Prioritize assays for neurodegenerative diseases (e.g., Parkinson’s) given structural parallels to dopamine agonists.

-

Thermodynamic Studies: Measure melting point, enthalpy of fusion, and solubility profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume